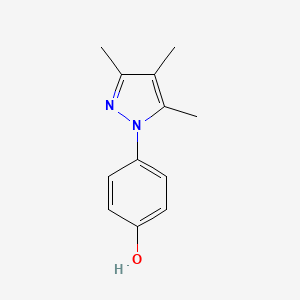

4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(3,4,5-trimethylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3 |

InChI Key |

GQVVIIIMQDILBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol and Analogues

Retrosynthetic Analysis of the 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)phenol Scaffold

Retrosynthetic analysis of this compound suggests two primary disconnection strategies for its synthesis. The choice of strategy dictates the key reactions and starting materials required for the construction of the target molecule.

Strategy 1: Disconnection of the N-Aryl Bond

The first approach involves the disconnection of the bond between the pyrazole (B372694) ring's N1 atom and the phenolic ring. This leads to two key synthons: a 3,4,5-trimethylpyrazole fragment and a 4-hydroxyphenyl cation synthon (or a related equivalent). The corresponding forward synthesis would typically involve an N-arylation reaction, coupling the pre-formed trimethylpyrazole with a suitably activated phenol (B47542) derivative.

Strategy 2: Disconnection of the Pyrazole Ring

The second, more classical approach, involves breaking down the pyrazole heterocycle itself. This pathway is based on the well-established Knorr pyrazole synthesis. The disconnection of the two C-N bonds within the pyrazole ring leads to (4-hydroxyphenyl)hydrazine and a 1,3-dicarbonyl compound, specifically 3-methylpentane-2,4-dione. This strategy builds the desired N-aryl substitution pattern directly into the heterocyclic ring formation step.

Classical and Modern Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing the target compound. Both time-honored and contemporary methods are employed to construct this heterocyclic core.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This reaction is a robust and versatile tool for creating a wide array of pyrazole derivatives. researchgate.net

For the synthesis of this compound, this reaction would involve the condensation of (4-hydroxyphenyl)hydrazine with 3-methylpentane-2,4-dione. The mechanism proceeds through an initial reaction of one carbonyl group with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, and a subsequent dehydration step yields the aromatic pyrazole ring. cdnsciencepub.com

The reaction conditions for these condensations can vary, often involving refluxing in a suitable solvent like ethanol (B145695), sometimes with the addition of an acid catalyst to facilitate the dehydration step.

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Conditions | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Ethyl acetoacetate (B1235776) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Reflux in ethanol | mdpi.com |

| Hydrazine Hydrate | Ethyl acetoacetate, Aromatic aldehydes, Malononitrile | Pyrano[2,3-c]pyrazole derivatives | Room temperature, aqueous medium, piperidine (B6355638) catalyst | mdpi.com |

| Aryl or heteroarylhydrazines | Fluorinated β-diketones | Trifluoromethylpyrazoles | Not specified | cdnsciencepub.com |

Strategies for Incorporation of the Phenolic Moiety

A critical aspect of the synthesis is the introduction of the 4-hydroxyphenyl group at the N1 position of the pyrazole ring. The most direct and convergent strategy is to use a pre-functionalized starting material.

Use of Substituted Hydrazine: As outlined in the retrosynthetic analysis (Strategy 2), employing (4-hydroxyphenyl)hydrazine in the cyclocondensation reaction directly installs the desired phenolic moiety onto the pyrazole ring in a single step. This is often the preferred method due to its efficiency. Compounds containing both phenolic and pyrazole moieties are significant in medicinal chemistry. nih.gov

Protecting Group Strategy: An alternative approach involves using a phenylhydrazine derivative where the hydroxyl group is protected, for example, as a methyl ether ((4-methoxyphenyl)hydrazine). Following the successful formation of the pyrazole ring, a deprotection step (demethylation) would be required to reveal the free phenolic hydroxyl group. This multi-step process can be useful if the free hydroxyl group interferes with the cyclocondensation reaction.

Coupling Reactions for Pyrazole-Phenol Linkage

This section explores methods for forming the bond between the pyrazole and phenol components, corresponding to the forward reaction of the first retrosynthetic strategy.

Non-Catalytic Alkylation Reactions Involving Phenol and Pyrazolyl Methanol (B129727) Derivatives

While transition metal-catalyzed reactions are common for forming N-aryl bonds, non-catalytic pathways offer an alternative. Research into the non-catalytic alkylation of phenol with a pyrazolyl methanol derivative, specifically 1,3,5-trimethyl-1H-pyrazol-4-ylmethanol, has been reported. researchgate.net This reaction, however, does not lead to the N-aryl linkage found in the target molecule. Instead of the expected O-alkylation product (a pyrazolylmethyl phenyl ether), the reaction yields isomeric C-alkylation products, where the pyrazolylmethyl group attaches directly to the carbon skeleton of the phenol ring. researchgate.net This demonstrates a Friedel-Crafts-type alkylation of the electron-rich phenol ring, highlighting a different mode of reactivity for linking these two scaffolds without a catalyst.

Green Chemistry Principles in the Synthesis of Pyrazole-Phenol Systems

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to create more environmentally benign and efficient processes. benthamdirect.comresearchgate.net These methodologies aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption. researchgate.net

Several green strategies are applicable to the synthesis of pyrazole-phenol systems:

Microwave and Ultrasonic Assistance: The use of alternative energy sources like microwave (MW) irradiation or ultrasound can dramatically reduce reaction times and often improve product yields. researchgate.net Microwave-assisted synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds has been shown to be highly efficient, especially under solvent-free conditions. nih.gov

Aqueous and Solvent-Free Conditions: Water is considered an ideal green solvent due to its abundance, non-toxicity, and safety. thieme-connect.com Multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in aqueous media. researchgate.netacs.org Additionally, performing reactions in the absence of any solvent, for instance by grinding the reactants together, represents a significant step towards sustainable synthesis. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are inherently green. mdpi.com They improve atom economy, reduce the number of synthetic steps, and minimize waste generation compared to traditional multi-step syntheses. mdpi.com The synthesis of complex pyrazoles, such as pyrano[2,3-c]pyrazoles, can be achieved through four-component reactions in water. mdpi.comresearchgate.net

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Principle | Method | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave (MW) Irradiation | Short reaction times, high yields | nih.gov |

| Alternative Energy Source | Ultrasonic Irradiation | Short reaction times, use of aqueous media | researchgate.netacs.org |

| Green Solvents | Reaction in Water | Environmentally benign, safe, abundant | thieme-connect.com |

| Process Intensification | Solvent-Free Synthesis (Grinding) | Eliminates solvent waste, simple procedure | researchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | High efficiency, reduced waste, operational simplicity | mdpi.com |

Catalyst-Free Approaches

Catalyst-free synthesis of 1-aryl-3,4,5-substituted pyrazoles can be effectively achieved by carefully selecting the reaction solvent. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly enhance the regioselectivity of the condensation between 1,3-diketones and arylhydrazines at room temperature. organic-chemistry.org This approach provides good yields of the desired pyrazole isomer without the need for an external catalyst. organic-chemistry.org

For the synthesis of this compound, a mixture of 3-methylpentane-2,4-dione and (4-hydroxyphenyl)hydrazine in DMAc would be stirred at room temperature. The high polarity of the solvent facilitates the reaction and directs the cyclization to favor the formation of the N-1-arylated product. While no external catalyst is employed, the solvent itself plays a crucial role in promoting the reaction and controlling the isomeric outcome.

N-monosubstituted hydrazones and nitroolefins can also be used to synthesize 1,3,5-trisubstituted pyrazoles without a catalyst, although this may require longer reaction times of 1 to 4 days. researchgate.net Some of these reactions can be performed at room temperature, while others may necessitate reflux conditions. researchgate.net

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, solvent-free and aqueous-based synthetic methods for pyrazole derivatives have been explored. Solvent-free approaches often utilize microwave irradiation to promote the reaction. nih.gov For instance, a mixture of a ketone, tosylhydrazide, and potassium carbonate can be subjected to microwave irradiation to afford pyrazole derivatives in good yields and with short reaction times. nih.gov This method can also be adapted to a "one-pot" synthesis, starting directly from the carbonyl precursors. nih.gov

The synthesis of tetrahydrodipyrazolopyridines has been successfully demonstrated in water at room temperature in the absence of a catalyst. nih.govd-nb.info This pseudo-six-component reaction highlights the potential of water as a green solvent for complex heterocyclic synthesis. nih.govd-nb.info The proposed mechanism involves the initial condensation of ethyl acetoacetate and hydrazine to form a water-insoluble pyrazolone (B3327878), which then reacts with an aldehyde in a "water cage". nih.gov This suggests that a similar aqueous, catalyst-free approach could be investigated for the synthesis of this compound from its respective precursors.

One-pot, three-component syntheses of biologically important heterocyclic compounds have been described in water and ethanol at room temperature without a catalyst. researchgate.net These reactions proceed via a tandem Knoevengel-cyclocondensation mechanism. researchgate.net

Catalytic Methods for Enhanced Regioselectivity and Yield

The use of catalysts is a common strategy to improve both the yield and regioselectivity of pyrazole synthesis. Both acid and base catalysis can be employed, as well as more advanced catalytic systems.

The addition of a catalytic amount of a strong acid, such as 10 N aqueous hydrochloric acid (50 mol%), has been shown to increase the yields of 1-aryl-3,4,5-substituted pyrazoles by promoting the second dehydration step in the reaction sequence. organic-chemistry.org Various other catalysts have been reported for the synthesis of pyrazole derivatives, including a range of solid-supported and nanoparticle catalysts that offer advantages in terms of reusability and environmental compatibility. mdpi.com

For the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, an enzyme-catalyzed system using immobilized Thermomyces lanuginosus lipase (B570770) (TLL) has been developed. researchgate.net This one-pot reaction of phenyl hydrazines, nitroolefins, and benzaldehydes provides the desired products in yields ranging from 49% to 90%. researchgate.net

The following table summarizes the different synthetic approaches for pyrazole derivatives analogous to this compound:

| Synthetic Approach | Conditions | Advantages |

| Catalyst-Free | Aprotic polar solvents (e.g., DMAc, DMF) at room temperature. organic-chemistry.org | High regioselectivity, mild conditions, operational simplicity. organic-chemistry.org |

| Solvent-Free | Microwave irradiation. nih.gov | Rapid reaction times, environmentally friendly. nih.gov |

| Aqueous Medium | Water at room temperature. nih.govd-nb.info | Green solvent, simple work-up. nih.govd-nb.info |

| Catalytic | Acid catalysis (e.g., HCl). organic-chemistry.org | Increased yields. organic-chemistry.org |

| Enzyme catalysis (e.g., immobilized lipase). researchgate.net | High regioselectivity, mild conditions. researchgate.net | |

| Nanoparticle catalysis. mdpi.com | High efficiency, catalyst reusability. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The spectra are characterized by distinct bands corresponding to the vibrational modes of specific bonds.

In the FT-IR spectrum, a broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the three methyl groups is found just below 3000 cm⁻¹. The region between 1610 and 1450 cm⁻¹ is complex, featuring sharp bands corresponding to the C=C stretching of the phenyl ring and the C=C and C=N stretching vibrations of the pyrazole (B372694) ring. nih.govmdpi.commdpi.com A distinct band around 1250 cm⁻¹ can be assigned to the C-O stretching of the phenol (B47542) group. researchgate.net

Raman spectroscopy provides complementary information. nsf.gov The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum, offering further confirmation of the aromatic systems.

Table 1: Characteristic Vibrational Frequencies for 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)phenol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3400 - 3200 (Broad) |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Methyl) | 2980 - 2850 |

| C=C / C=N Stretch | Phenyl & Pyrazole Rings | 1610 - 1450 |

| C-O Stretch | Phenolic C-O | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Dynamics

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum provides a clear proton count and connectivity map. A singlet, whose chemical shift is solvent-dependent, corresponds to the phenolic hydroxyl proton. The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.0-7.5 ppm). Three sharp singlets are observed in the aliphatic region (2.0-2.5 ppm), corresponding to the three chemically non-equivalent methyl groups attached to the pyrazole ring. rsc.org

The ¹³C NMR spectrum reveals the complete carbon skeleton. nih.gov The spectrum shows twelve distinct carbon signals, consistent with the molecular formula. The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the range of 110-150 ppm. The phenyl ring carbons are observed between 115-160 ppm, with the carbon atom bonded to the hydroxyl group (C-OH) appearing at the most downfield position in this range. The three methyl group carbons produce signals in the upfield region, typically between 8-12 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |

| Phenolic OH | singlet | variable |

| Phenyl H (ortho to N) | doublet | ~7.35 |

| Phenyl H (ortho to OH) | doublet | ~7.00 |

| C5-CH₃ | singlet | ~2.15 |

| C3-CH₃ | singlet | ~2.10 |

| C4-CH₃ | singlet | ~1.95 |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | ~148 |

| C5 (Pyrazole) | ~138 |

| C4 (Pyrazole) | ~113 |

| C-OH (Phenyl) | ~155 |

| C-N (Phenyl) | ~133 |

| CH (Phenyl, ortho to N) | ~126 |

| CH (Phenyl, ortho to OH) | ~116 |

| C3-CH₃ | ~11.8 |

| C5-CH₃ | ~10.9 |

| C4-CH₃ | ~8.1 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrazole and phenol rings. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A key correlation would be observed between the adjacent aromatic protons on the phenol ring, confirming their ortho relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals for all protonated carbons (the six methyl groups and the four CH groups of the phenyl ring). science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would include:

Correlations from the methyl protons to the C3, C4, and C5 carbons of the pyrazole ring, confirming their positions.

A correlation from the phenyl protons ortho to the pyrazole ring to the C1 carbon of the pyrazole, establishing the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A NOESY correlation between the protons of the C5-methyl group and the ortho-protons of the phenyl ring would confirm their spatial proximity and help define the rotational orientation (dihedral angle) between the two rings in solution. science.gov

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₄N₂O), the calculated molecular weight is 202.25 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 203. rsc.org Under electron ionization (EI), the molecular ion peak M⁺• would be observed at m/z 202.

The fragmentation pattern is predictable based on the known behavior of pyrazoles and phenols. researchgate.netresearchgate.net Common fragmentation pathways for the pyrazole ring involve the loss of stable molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). The phenolic portion can undergo fragmentation typical of aromatic compounds, including the loss of a hydrogen radical or carbon monoxide (CO). youtube.com

Table 4: Expected Key Fragments in Mass Spectrometry

| m/z Value | Ion / Fragment | Description |

| 203 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 202 | [M]⁺• | Molecular Ion (EI) |

| 187 | [M-CH₃]⁺ | Loss of a methyl radical |

| 174 | [M-N₂]⁺• | Loss of dinitrogen from pyrazole ring |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion or related fragment |

X-ray Crystallography for Solid-State Structural Determination

For this compound, the analysis would confirm the planarity of both the pyrazole and phenol rings. A key parameter obtained would be the dihedral angle between the planes of these two rings. nih.gov Furthermore, the crystal structure would reveal intermolecular interactions, most notably hydrogen bonding. It is highly expected that the phenolic hydroxyl group would act as a hydrogen bond donor, potentially forming dimers or extended chain-like structures with the nitrogen atoms of the pyrazole ring or the hydroxyl group of neighboring molecules. nih.gov This information is critical for understanding the compound's solid-state packing and physical properties.

Table 5: Representative Crystallographic Data (Hypothetical, based on analogs nih.gov)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.8 |

| b (Å) | ~13.0 |

| c (Å) | ~11.7 |

| β (°) | ~93.5 |

| Volume (ų) | ~1630 |

| Z (molecules/unit cell) | 4 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic properties of the molecule. The spectrum arises from electronic transitions between molecular orbitals, typically π→π* transitions in conjugated systems.

The molecule contains two main chromophores: the phenol ring and the trimethylpyrazole ring. The connection between these two aromatic systems allows for electronic conjugation. Phenol itself exhibits a primary absorption maximum (λmax) around 275 nm. docbrown.info The attachment of the trimethylpyrazole substituent to the phenol ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band due to the extension of the conjugated π-system. researchgate.net The resulting λmax for this compound would therefore be anticipated to appear at a wavelength slightly longer than that of unsubstituted phenol, likely in the 280-300 nm range. This absorption is characteristic of the π→π* electronic transition within the conjugated aromatic system.

Table 6: Summary of Spectroscopic Data

| Technique | Key Information Provided |

| FT-IR / Raman | Identification of O-H, C-H, C=C, C=N, and C-O functional groups. |

| ¹H & ¹³C NMR | Complete mapping of the carbon-hydrogen framework and chemical environments. |

| 2D NMR | Unambiguous confirmation of atomic connectivity and spatial relationships. |

| Mass Spectrometry | Verification of molecular weight and elucidation of fragmentation pathways. |

| X-ray Crystallography | Precise solid-state structure, including bond lengths, angles, and intermolecular forces. |

| UV-Visible Spectroscopy | Characterization of electronic transitions and the conjugated π-system. |

Theoretical and Computational Investigations of 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict the electronic structure and to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For pyrazole (B372694) derivatives, DFT has been successfully employed to analyze molecular structures, spectroscopic properties, and charge distributions. nih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

| Computational Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | Geometry Optimization, Electronic Properties |

| Ab Initio | Hartree-Fock (HF), MP2 | cc-pVDZ, cc-pVTZ | High-accuracy energy calculations |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting molecular reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO is likely distributed over the pyrazole ring and the adjoining phenyl ring. The trimethyl groups, being electron-donating, would raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

| Parameter | Significance | Expected Localization for the Target Compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Primarily on the phenol ring |

| LUMO Energy | Electron-accepting ability | Distributed across the pyrazole and phenyl rings |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making these the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a hydrogen bond donor site. The aromatic rings would show a moderately negative potential above and below the plane of the rings. Such maps are crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer). mdpi.com

For this compound, an MD simulation could be used to:

Explore Conformational Space: Analyze the rotation around the C-N bond connecting the two rings to identify the most populated dihedral angles and conformational states.

Study Solvation: Investigate how water molecules arrange around the compound, particularly the hydrogen bonding patterns involving the phenolic hydroxyl group and the pyrazole nitrogen atoms.

Analyze Protein-Ligand Stability: If the molecule is docked into a protein's active site, MD simulations can assess the stability of the binding pose over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the ligand's position and the flexibility of protein residues, respectively. researchgate.netnih.gov

A stable binding is often indicated by a low and converging RMSD value for the ligand throughout the simulation. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). asianpubs.orgekb.eg This method is central to drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. ijnrd.org

Pyrazole-containing compounds are known to inhibit various enzymes, including kinases, carbonic anhydrases, and FabH. nih.govtandfonline.com Molecular docking of this compound into the active site of a relevant target enzyme would predict its binding mode and affinity. The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy.

A typical docking study would reveal key interactions such as:

Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. One of the pyrazole nitrogen atoms can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the methyl groups on the pyrazole ring can form hydrophobic interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Phenolic -OH | ASP, GLU, backbone C=O |

| Hydrogen Bond (Acceptor) | Phenolic -OH, Pyrazole N | LYS, ARG, SER, backbone N-H |

| Hydrophobic | Phenyl ring, Methyl groups | LEU, VAL, ILE, ALA |

| π-π Stacking | Phenyl ring, Pyrazole ring | PHE, TYR, TRP, HIS |

Computational Prediction of Reactivity and Stability

The data obtained from quantum chemical calculations, particularly FMO analysis, can be used to calculate a range of global reactivity descriptors. These parameters help in quantifying the reactivity and stability of a molecule. nih.gov

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are more stable and less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules are more polarizable and reactive.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Based on these descriptors, the reactivity profile of this compound can be compared with other related compounds to predict its chemical behavior in various reactions.

Structure-Activity Relationship (SAR) Derivations from Computational Models (Mechanistic Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models provide a mechanistic basis for interpreting and predicting SAR. nih.govmdpi.com

By combining the insights from all the aforementioned computational techniques, a detailed SAR model for pyrazole-based inhibitors can be developed:

Docking and MEP: Docking studies might show that a hydrogen bond between the phenolic -OH and a key residue (e.g., an aspartate) is crucial for high binding affinity. The MEP map would confirm the strong hydrogen bond donating potential of this group. This would explain why replacing the -OH with a non-hydrogen-bonding group (like -OCH₃) might lead to a significant drop in activity.

FMO and Reactivity: FMO analysis can explain the role of substituents. For instance, adding electron-withdrawing groups to the phenyl ring would lower the HOMO energy, potentially affecting charge-transfer interactions within the binding site. Conversely, the electron-donating methyl groups on the pyrazole ring raise the HOMO energy, which could enhance certain orbital interactions with the receptor.

MD and Conformational Analysis: MD simulations can reveal that a specific torsional angle between the pyrazole and phenyl rings is required to fit optimally into the binding pocket. This would explain why bulky substituents that restrict this rotation could either increase or decrease activity, depending on whether they lock the molecule in a favorable or unfavorable conformation.

Through this integrated computational approach, SAR is no longer just an empirical observation but is explained by the underlying principles of molecular geometry, electronic structure, and intermolecular forces. nih.govresearchgate.net

Reactivity Profile and Mechanistic Transformation Studies of 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl group of the phenol ring is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution (SEAr) compared to benzene (B151609). It donates electron density into the aromatic π-system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. mlsu.ac.in This electron donation is directed primarily to the ortho and para positions relative to the -OH group. In 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol, the para position is blocked by the pyrazolyl substituent, meaning electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions are expected to proceed readily, often under milder conditions than those required for less activated aromatic systems. mlsu.ac.in

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine in a polar solvent is expected to occur rapidly, potentially leading to di-substitution at the ortho positions. To achieve mono-halogenation, less polar solvents like CS₂ or CCl₄ at low temperatures would be required. mlsu.ac.in

Nitration: Direct nitration using dilute nitric acid can yield a mixture of ortho-nitrophenols. However, due to the high reactivity of the phenol ring, this reaction is often accompanied by oxidative side products. mlsu.ac.in Using concentrated nitric acid can lead to polysubstitution.

Sulfonation: Sulfonation with sulfuric acid is temperature-dependent. At lower temperatures, the reaction favors the formation of the ortho-sulfonated product, 2-hydroxy-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzenesulfonic acid. At higher temperatures, the thermodynamically more stable para product would typically be favored, but since this position is blocked, rearrangement or desulfonation might occur. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, onto the phenol ring. Friedel-Crafts alkylation can be performed on phenols, typically yielding ortho-substituted products. mlsu.ac.in Acylation can be achieved via the Fries rearrangement of a phenyl ester derivative or through direct acylation, though the latter can be complex due to the Lewis acid catalyst complexing with the hydroxyl group.

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation (Mono) | Br₂, CS₂ at 273K | 2-Bromo-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol |

| Sulfonation | Conc. H₂SO₄, low temp. | 2-Hydroxy-5-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ (or other Lewis acid) | 2-Alkyl-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol |

Nucleophilic Reactions at the Pyrazole (B372694) Core

The pyrazole ring itself is an electron-rich aromatic heterocycle. While it can undergo electrophilic substitution (typically at the C4 position), the presence of two nitrogen atoms also creates sites susceptible to nucleophilic attack, particularly at the C3 and C5 positions, which are adjacent to the electronegative nitrogens. nih.gov However, in the title compound, these positions are substituted with methyl groups, which may provide some steric hindrance to an incoming nucleophile.

The N2 nitrogen atom of the pyrazole ring possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. It can be protonated in acidic media or alkylated to form a pyrazolium (B1228807) salt. Studies on related pyrazole compounds have shown that they can serve as effective nucleophiles in substitution reactions. For example, the synthesis of tris(pyrazolyl)methane derivatives often involves the nucleophilic attack of a deprotonated pyrazole on a suitable electrophile. nih.gov The methyl groups on the pyrazole ring are electron-donating, which would be expected to increase the nucleophilicity of the N2 nitrogen.

Oxidation and Reduction Pathways of the Compound

Oxidation: The phenol moiety is susceptible to oxidation. Mild oxidizing agents can convert phenols into quinones. researchgate.net For this compound, oxidation would likely target the phenol ring, potentially forming a benzoquinone derivative, although the substitution pattern complicates the direct formation of simple benzoquinones. More aggressive oxidation could lead to ring-opening of the phenol, yielding dicarbonyl compounds. nih.gov The methyl groups on the pyrazole ring could also be oxidized to carboxylic acids under harsh conditions, though this would require significantly more powerful oxidizing agents. Furthermore, enzymatic oxidation is a known pathway for phenols; for instance, vanillyl alcohol oxidase can hydroxylate 4-alkylphenols at the benzylic position of the alkyl group. nih.gov

Reduction: The phenol ring can be reduced to a cyclohexanol (B46403) ring via catalytic hydrogenation. This reaction typically requires high pressure and temperature and a catalyst such as rhodium on carbon (Rh/C) or ruthenium. The pyrazole ring is generally more resistant to reduction than the benzene ring due to its aromatic stability and the presence of the heteroatoms. Therefore, selective reduction of the phenol ring to yield 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanol is a plausible transformation.

Derivatization Reactions for Functional Group Transformations

The primary site for derivatization is the highly reactive hydroxyl group on the phenol ring. This group can be readily converted into other functional groups through various reactions.

Etherification: The phenolic proton is acidic and can be removed by a base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This highly nucleophilic phenoxide can then react with alkyl halides in a Williamson ether synthesis to form aryl ethers.

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides in the presence of a base like pyridine. The resulting phenyl esters can be useful intermediates, for example, in the Fries rearrangement to form hydroxyaryl ketones.

N-Alkylation/Acylation: As mentioned in section 5.2, the N2 nitrogen of the pyrazole ring can act as a nucleophile. Reaction with alkylating or acylating agents would lead to the formation of N-substituted pyrazolium salts or N-acylpyrazoles, respectively.

| Functional Group | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Phenolic -OH | Etherification | 1. NaOH or K₂CO₃ 2. R-X (e.g., CH₃I) | Aryl Ether |

| Phenolic -OH | Esterification | Acetyl chloride, Pyridine | Phenyl Ester |

| Pyrazole N-H (N2) | N-Alkylation | R-X (e.g., CH₃I) | Pyrazolium Salt |

Studies on Reaction Kinetics and Thermodynamic Parameters

Kinetics: The rate of electrophilic aromatic substitution on the phenol ring is expected to be very high. The -OH group is one of the most powerful activating groups, significantly lowering the activation energy for the reaction. Studies on the ozonation of various substituted phenols have shown second-order rate constants in the range of 10⁴-10⁷ M⁻¹s⁻¹, highlighting the rapid reaction kinetics of phenolic compounds with electrophiles. researchgate.net The rate of substitution would be governed by the stability of the arenium ion intermediate, which is greatly stabilized by the resonance donation from the oxygen atom's lone pairs.

| Parameter | Influencing Factor | Expected Effect on Reactivity |

|---|---|---|

| Reaction Rate (Kinetics) | -OH group (activating) | High rate for electrophilic substitution on the phenol ring. |

| Intermediate Stability | Resonance stabilization by -OH group | Lowers the activation energy for SEAr. |

| Product Stability (Thermodynamics) | Steric hindrance from pyrazolyl group | May favor ortho substitution over a hypothetical para substitution. |

| HOMO-LUMO Gap | Electron-donating substituents | A smaller energy gap generally correlates with higher reactivity. |

Biological Activity and Mechanistic Investigations of 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol and Its Derivatives in Vitro Focus

Enzyme Inhibition Studies

Derivatives of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions. The structural characteristics of the pyrazole (B372694) ring, combined with phenolic moieties, contribute to their diverse inhibitory profiles. globalresearchonline.net

Notable enzyme targets include Cyclooxygenase (COX), Lipoxygenase (LOX), Macrophage Migration Inhibitory Factor (MIF), α-Glucosidase, α-Amylase, and Cytochrome P450 121A1 (CYP121A1).

Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrazole derivatives are recognized for their anti-inflammatory potential, often attributed to the inhibition of COX enzymes. nih.gov Certain pyrazole-based compounds have been investigated as dual inhibitors of both COX-2 and 5-LOX, which is a strategic approach to developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govd-nb.info For instance, a study on aurone (B1235358) derivatives, which share structural similarities, identified compounds with significant inhibitory effects on both LOX and COX-2, with IC50 values in the sub-micromolar range. nih.gov

Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine with enzymatic tautomerase activity, making it a target for inflammatory diseases and cancer. nih.gov Research has focused on developing pyrazole-based compounds as bioisosteres for the metabolically labile phenol (B47542) group typically found in MIF inhibitors. nih.govnih.gov Structure-based design has led to substituted pyrazoles that act as potent MIF inhibitors with potencies in the nanomolar range (60-70 nM). nih.gov

α-Glucosidase and α-Amylase: These enzymes are critical in carbohydrate digestion, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. Phenolic compounds and various heterocyclic derivatives have demonstrated the ability to inhibit both α-glucosidase and α-amylase, thereby delaying glucose absorption. phcogj.com

CYP121A1: This cytochrome P450 enzyme is essential for the survival of Mycobacterium tuberculosis. Novel aryl-substituted pyrazoles have been synthesized and identified as small molecule inhibitors of CYP121A1, showing promise as potential antimycobacterial agents. nih.gov

Kinetic studies have been employed to understand how these pyrazole derivatives exert their inhibitory effects. For carbohydrate-hydrolyzing enzymes, the mechanism can vary. For example, in studies of related heterocyclic compounds, inhibition of α-glucosidase and α-amylase has been shown to be reversible and can be of a competitive, non-competitive, or mixed type. This indicates that the inhibitors may bind to the enzyme's active site, to the enzyme-substrate complex, or to both.

For MIF, inhibitors are designed to bind to the tautomerase active site, interfering with the enzyme's biological activity. nih.gov The inhibition of DNA gyrase, a type II topoisomerase, by pyrazole derivatives is a critical mechanism for their antibacterial action, disrupting DNA replication and transcription. nih.gov

Molecular docking studies have provided significant insights into how pyrazole derivatives interact with their enzyme targets at the molecular level. These computational models help visualize the binding orientation and key interactions that stabilize the ligand-enzyme complex.

COX-2 and LOX: Docking analyses of pyrazole derivatives with COX-2 reveal that the pyrazole ring is a crucial feature for interaction within the enzyme's active site. rjpn.orgrjptonline.org Key interactions often involve hydrogen bonding with critical amino acid residues such as SER530 and TYR385 in COX-2. cabidigitallibrary.org Similarly, for LOX, hydrogen bonds with residues like ASP766 and GLN716 are important for binding affinity. cabidigitallibrary.org

MIF: X-ray crystal structures of MIF complexed with pyrazole inhibitors show that the pyrazole ring acts as a phenol surrogate. nih.gov The binding is stabilized by hydrogen bonds with active site residues Lys32 and Asn97, as well as aryl-aryl interactions with Tyr36, Tyr95, and Phe113. nih.gov

DNA Gyrase: The inhibitory activity of pyrazole derivatives against DNA gyrase is supported by docking simulations. These studies show that the compounds fit within the ATP-binding site of the GyrB subunit. The pyrazole and phenol rings play a vital role in forming hydrogen bonds with active site residues, anchoring the molecule in place. mdpi.com The binding patterns are often comparable to known inhibitors like novobiocin. mdpi.com

| Enzyme Target | Interacting Amino Acid Residues | Type of Interaction | Reference(s) |

| COX-2 | SER530, TYR385 | Hydrogen Bonding | cabidigitallibrary.org |

| 5-LOX | ASP766, GLN716, GLN514 | Hydrogen Bonding | cabidigitallibrary.org |

| MIF | Lys32, Asn97, Tyr36, Tyr95, Phe113 | Hydrogen Bonding, Aryl-Aryl | nih.gov |

| DNA Gyrase B | Asp196, Glu11 | Hydrogen Bonding |

Antioxidant Activity and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their ability to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals. e3s-conferences.orgmdpi.com Pyrazole derivatives incorporating phenol moieties have been evaluated for their antioxidant potential using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical. e3s-conferences.orgnih.gov The reduction in absorbance at 517 nm indicates radical scavenging activity. nih.gov Numerous studies have demonstrated that pyrazole-phenol hybrids possess significant DPPH scavenging activity, with some derivatives showing higher potency than standard antioxidants like ascorbic acid. nih.govresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). e3s-conferences.orgresearchgate.net This electron transfer mechanism is another indicator of antioxidant capacity. e3s-conferences.org Pyrazole derivatives have shown positive results in FRAP assays, confirming their reducing power and ability to act as electron donors. researchgate.net

The antioxidant activity is often correlated with the number and position of hydroxyl groups on the aromatic ring, as these groups are primarily responsible for the radical scavenging and reducing properties. mdpi.com

| Compound/Derivative Type | Assay | Activity Metric (e.g., IC50) | Reference(s) |

| Pyrazole Derivatives | DPPH | Good antioxidant activity | nih.gov |

| Pyrazolo-enaminones | DPPH | Good activity against DPPH radical | researchgate.net |

| 4-(arylchalcogenyl)-1H-pyrazoles | FRAP | Exhibited reducing activity | researchgate.net |

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

The pyrazole scaffold is a core component of many compounds with potent antimicrobial properties. nih.govmdpi.com Derivatives have been synthesized and tested against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govbenthamscience.com

Antibacterial Activity: Pyrazole derivatives have shown significant activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with some derivatives exhibiting MIC values as low as 0.25 µg/mL, which is comparable or superior to standard antibiotics like Ciprofloxacin. nih.gov The antimicrobial effect is influenced by the nature and position of substituents on the pyrazole and phenyl rings. mdpi.com

Antifungal Activity: In addition to antibacterial effects, these compounds have been evaluated for their efficacy against fungal pathogens like Aspergillus niger and Candida albicans. jpsbr.org Certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have demonstrated moderate to strong antifungal activity. One derivative, an isoxazolol pyrazole carboxylate, showed potent activity against the plant pathogenic fungus Rhizoctonia solani with an EC50 value of 0.37 μg/mL, outperforming the commercial fungicide carbendazol. nih.gov

| Compound/Derivative Type | Target Organism | Activity Metric (MIC/EC50) | Reference(s) |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 µg/mL (MIC) | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 µg/mL (MIC) | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 µg/mL (MIC) | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k | Bacillus subtilis | 0.78 µg/mL (MIC) | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL (EC50) | nih.gov |

A primary mechanism for the antibacterial action of many pyrazole derivatives is the inhibition of DNA gyrase. nih.govnih.gov This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair. nih.gov By targeting the ATP-dependent activity of the GyrB subunit, these compounds disrupt critical cellular processes, leading to bacterial cell death. There is often a strong correlation between the IC50 values for DNA gyrase inhibition and the MIC values for bacterial growth inhibition, confirming that this enzyme is a key cellular target. nih.gov Some pyrazole derivatives have also been identified as dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR), another crucial enzyme in bacterial metabolism. mdpi.com

Modulation of Cellular Pathways in Model Systems

Beyond direct enzyme inhibition and antimicrobial effects, pyrazole derivatives have been shown to modulate complex cellular signaling pathways, particularly in the context of cancer research. These studies, conducted in various cancer cell lines, reveal the potential of these compounds to interfere with cell proliferation, survival, and cell death mechanisms.

Induction of Apoptosis and Necrosis: Certain pyrazole derivatives have been shown to induce programmed cell death (apoptosis) and necrosis in cancer cells. arabjchem.org For example, treatment of HepG2 liver cancer cells with specific pyrazole compounds led to a significant increase in the apoptotic cell population. nih.gov One thienopyrazole derivative, Tpz-1, was found to selectively induce apoptosis in a panel of 17 human cancer cell lines at low micromolar concentrations. mdpi.com

Cell Cycle Inhibition: The antiproliferative effects of these compounds are often linked to their ability to arrest the cell cycle. Some pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK-2, which are master regulators of cell cycle progression. nih.govmdpi.com Inhibition of these kinases can halt cell division and prevent tumor growth.

Modulation of Kinase Signaling Pathways: Pyrazole derivatives can influence key signaling pathways that regulate cell growth and survival. Studies have shown that these compounds can alter the phosphorylation status of kinases such as Akt, p38, CREB, and STAT3. mdpi.com For example, the thienopyrazole Tpz-1 was found to reduce the phosphorylation of pro-survival kinases like Akt and STAT3 while inducing hyperphosphorylation of others like ERK1/2, ultimately disrupting the signaling network that supports cancer cell viability. mdpi.com They have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.govmdpi.com

These findings highlight the multifaceted biological activities of pyrazole-phenol derivatives, demonstrating their potential as lead structures for the development of new therapeutic agents targeting a range of diseases.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound and its Derivatives (In Vitro Focus)

Extensive research into the biological activities of pyrazole-containing compounds has revealed important structure-activity relationships (SAR) that govern their efficacy and selectivity for various biological targets. While specific in vitro SAR studies focusing exclusively on this compound are not extensively detailed in publicly available literature, general principles derived from a wide array of substituted pyrazole and pyrazolone (B3327878) derivatives can provide valuable insights into how structural modifications may influence their biological effects. These studies often explore antimicrobial, anti-inflammatory, and anticancer activities, among others.

The core structure, consisting of a pyrazole ring linked to a phenol group, offers multiple points for chemical modification. The key areas for SAR exploration on a scaffold like this compound would include:

Substituents on the Pyrazole Ring: The nature, size, and electronic properties of the methyl groups at positions 3, 4, and 5 of the pyrazole ring are critical. Altering these groups can impact the molecule's steric profile and its ability to fit into the binding pocket of a biological target.

The Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenyl ring are significant. This group can act as a hydrogen bond donor and acceptor, which is often crucial for target interaction. Its acidity and potential for metabolic modification are also key factors.

General SAR Observations for Pyrazole Derivatives:

Studies on various classes of pyrazole derivatives have established several general SAR principles. For instance, in the context of anti-inflammatory activity , particularly as cyclooxygenase (COX) inhibitors, the substitution pattern on the pyrazole core is a determining factor for selectivity and potency. The discovery of heteroaryl-phenyl-substituted pyrazole derivatives as canine-selective COX-2 inhibitors highlights the importance of the nature of the aromatic systems attached to the pyrazole. nih.gov

In the realm of antimicrobial agents , the SAR of pyrazolone derivatives indicates that the presence of specific moieties can significantly enhance inhibitory effects. For example, the introduction of groups like –COCH3, –CH3, -Cl, and thiophene (B33073) on a 4-aminoantipyrine (B1666024) scaffold has been shown to result in significant inhibitory effects against various microbial strains. nih.gov Furthermore, investigations into amino-pyrazolone derivatives have demonstrated that the type of substituent and its position can lead to pronounced antimicrobial activity. nih.gov

For anticancer applications , pyrazole derivatives containing a thiourea (B124793) skeleton have been evaluated, with some compounds showing high antiproliferative activity. allresearchjournal.com The nature of the substituents on the pyrazole and the attached aryl rings plays a crucial role in their cytotoxic properties.

Hypothetical SAR Data Table for Pyrazolylphenol Derivatives:

While specific experimental data for this compound and its direct derivatives are not available in the provided search results, a hypothetical data table can illustrate how SAR data is typically presented. The table below is a conceptual representation and is not based on actual experimental results for the specified compound. It demonstrates how changes in substituents (R1, R2, R3) on a generalized pyrazolylphenol scaffold could influence a hypothetical biological activity, such as enzyme inhibition measured by the IC50 value (the concentration of an inhibitor where the response is reduced by half).

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| Parent | -CH3 | -CH3 | -CH3 | [Hypothetical Value] |

| Derivative A | -H | -CH3 | -CH3 | [Hypothetical Value] |

| Derivative B | -CH3 | -H | -CH3 | [Hypothetical Value] |

| Derivative C | -CH3 | -CH3 | -H | [Hypothetical Value] |

| Derivative D | -CF3 | -CH3 | -CH3 | [Hypothetical Value] |

| Derivative E | -CH3 | -Cl | -CH3 | [Hypothetical Value] |

Applications of 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol in Advanced Materials Science and Catalysis

Utilization as Ligands in Coordination Chemistry and Metal Complexation

The coordination chemistry of ligands containing both pyrazole (B372694) and phenol (B47542) moieties is a rich field of study. iiserkol.ac.in The nitrogen atoms of the pyrazole ring act as effective coordination sites, while the hydroxyl group of the phenol can be deprotonated to form a phenolate, providing an additional binding site for metal ions. universiteitleiden.nl This dual functionality allows pyrazole-phenol scaffolds to act as versatile chelating ligands, forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net

Pyrazole-based ligands are known to form diverse structures, from mononuclear to polynuclear complexes, due to the numerous coordination modes of the pyrazole ring. universiteitleiden.nlresearchgate.net The substituents on the pyrazole ring can modify both steric and electronic properties, influencing the geometry and stability of the resulting metal complexes. universiteitleiden.nl While specific studies focusing solely on 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol are not extensively detailed, the fundamental principles of pyrazole-phenol coordination suggest its strong potential. The deprotonated pyrazole, or pyrazolate anion, can bridge two metal ions, creating polynuclear clusters with interesting magnetic properties. universiteitleiden.nl The combination of the phenol group and the pyrazole ring makes these types of ligands suitable for creating complexes with metals like manganese, copper, and zinc. iiserkol.ac.inuniversiteitleiden.nl

Development of Chemo-sensors and Biosensors based on Pyrazole-Phenol Scaffolds

Pyrazole derivatives are recognized for their remarkable photophysical properties and synthetic versatility, making them excellent candidates for the development of fluorescent and colorimetric chemosensors. nih.govrsc.org These sensors are designed to detect specific ions and molecules with high sensitivity and selectivity. rsc.org The pyrazole scaffold is often incorporated into probes for detecting metal ions, anions, and various biomolecules. rsc.org

Fluorescent bioimaging, a non-invasive optical technique, relies on probes that can monitor biological processes in real-time. nih.gov Pyrazole derivatives are promising for these applications due to their exceptional electronic properties, biocompatibility, and good membrane permeability. nih.gov The sensing mechanism typically involves the pyrazole-phenol unit acting as a receptor that binds to the target analyte. This binding event alters the electronic structure of the molecule, leading to a measurable change in its fluorescence or absorption spectrum. For instance, the nitrogen atoms in the pyrazole ring are well-suited for chelating metal cations, which can trigger a fluorescence enhancement or shift, allowing for sensitive detection. nih.govrsc.org Several pyrazole-based probes have been successfully developed for detecting ions such as Al³⁺, Hg²⁺, Fe³⁺, Sn²⁺, and Cu²⁺. rsc.orgmdpi.com

Integration into Polymeric Materials for Functionalization (e.g., Adsorbents)

The incorporation of specific functional groups into polymer matrices is a common strategy to create materials with tailored properties for applications like adsorption. Phenolic resins, such as those based on phenol-formaldehyde, can be chemically modified to enhance their performance in environmental remediation.

A notable application involves the functionalization of a phenol-formaldehyde (PF) resin with pyrazole (PYZ) to create a highly efficient adsorbent for heavy metals. nih.govacs.orgacs.org In this approach, pyrazole units are strategically positioned on the surface of the PF polymer, making the nitrogen-rich functional sites readily accessible to metal ions in aqueous solutions. nih.govacs.orgnih.gov The resulting phenol-formaldehyde-pyrazole (PF–PYZ) composite material demonstrates significant structural and thermal stability. nih.gov The presence of pyrazole moieties enhances the material's ability to chelate and remove toxic metal ions from water. universiteitleiden.nlnih.govnih.gov

Performance in Environmental Remediation (e.g., Chromate Removal)

The PF–PYZ composite has shown exceptional performance in the removal of hexavalent chromium (Cr(VI)), a toxic and carcinogenic pollutant, from water. nih.govacs.org Studies have demonstrated that the material can achieve a 96% elimination efficiency for Cr(VI) ions within a 60-minute contact time. nih.govacs.orgnih.gov The optimal conditions for this adsorption process were identified as a pH of 8 and a temperature of 298 K. nih.gov

The adsorbent's performance is characterized by a high sorption capacity and excellent reusability. The material's facile synthesis and robustness make it a promising candidate for large-scale water treatment applications, including industrial and oil field wastewater remediation. nih.govacs.orgacs.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Optimal Adsorption pH | 8 | nih.gov |

| Optimal Contact Time | 60 minutes | nih.gov |

| Removal Efficiency for Cr(VI) | 96% | nih.govacs.orgnih.gov |

| Optimal Sorption Capacity | 0.872 mmol Cr(VI)/g | nih.govacs.orgnih.gov |

| Reusability | Capacity stable at 0.724 mequiv Cr(VI)/g over 20 cycles | nih.govacs.orgnih.gov |

Potential in Dye Chemistry and Fluorescent Materials

The reactive 4-position of the pyrazolone (B3327878) ring system, a related structure, readily undergoes coupling reactions with diazonium salts to form 4-arylazo derivatives. pen2print.org These azo-derivatives of pyrazolones are widely used as dyes. pen2print.org Similarly, the phenol ring in this compound is activated towards electrophilic substitution, making it a suitable coupling component for the synthesis of azo dyes. This reaction involves coupling the phenol with a diazotized aniline (B41778) derivative to produce vividly colored compounds.

Beyond traditional dyes, pyrazole derivatives are increasingly recognized for their fluorescent properties. rsc.orgresearchgate.net Many pyrazole-containing compounds exhibit strong fluorescence with high quantum yields, making them useful in applications such as fluorescent whitening agents and probes for bioimaging. nih.govresearchgate.net The combination of a pyrazole ring with other aromatic systems, like in this compound, can lead to the development of novel fluorescent materials whose emission properties can be tuned by modifying their chemical structure. researchgate.netmdpi.com

Role in Catalysis and Organometallic Chemistry

Pyrazole-derived ligands have become cornerstones in the field of catalysis and organometallic chemistry. Their ability to form stable complexes with transition metals is crucial for their function as ancillary ligands that support catalytic cycles. Specifically, tris(pyrazolyl)borate (Tp) and tris(pyrazolyl)methane (Tpm) ligands, which are structurally related to pyrazole derivatives, have been extensively used in a variety of catalytic transformations. researchgate.net

Complexes featuring pyrazole-based ligands have demonstrated activity in key organic reactions, including carbon-carbon coupling, oxidation, and hydrogenation/dehydrogenation processes. researchgate.net The electronic and steric properties of the pyrazole ligand can be finely tuned by altering the substituents on the ring, which in turn influences the reactivity and selectivity of the metal catalyst. universiteitleiden.nl For instance, copper complexes with pyrazole-containing ligands have been investigated for their catalytic activity in oxidative cyclization reactions. nih.gov The amphiprotic nature of the pyrazole ring, containing both an acidic N-H group and a basic nitrogen atom, can also play a direct role in catalytic mechanisms, facilitating bond cleavage and formation. nih.gov

Future Research Directions and Emerging Avenues for 4 3,4,5 Trimethyl 1h Pyrazol 1 Yl Phenol Research

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol and its derivatives should prioritize the development of novel and sustainable methodologies. Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions, will be paramount. One promising approach is the use of multicomponent reactions (MCRs), which offer operational simplicity, time and energy savings, and high atom economy. asu.edu The development of one-pot syntheses, potentially utilizing microwave or ultrasound irradiation, could significantly streamline the production of this and related compounds. Furthermore, research into solid-phase synthesis or flow chemistry techniques could enable high-throughput screening of a library of derivatives for various applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. asu.edu | Design of novel MCRs for the one-pot synthesis of pyrazole-phenol derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | Optimization of microwave parameters for efficient and rapid synthesis. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, environmentally friendly. srrjournals.com | Investigation of sonochemical methods for the synthesis of the target compound. |

| Flow Chemistry | High-throughput synthesis, precise control over reaction parameters, improved safety. | Development of continuous flow processes for the scalable production of derivatives. |

| Green Catalysis | Use of reusable and non-toxic catalysts, reduced environmental impact. | Exploration of biocatalysts or heterogeneous catalysts for the synthesis. |

Discovery of New Biological Targets and Mechanistic Insights (In Vitro)

The pyrazole (B372694) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Future in vitro research on this compound should focus on identifying novel biological targets and elucidating its mechanisms of action. Given the known activities of other pyrazole derivatives, promising areas of investigation include its potential as an anticancer, anti-inflammatory, or antimicrobial agent. hilarispublisher.comresearchgate.net

Initial research should involve broad-spectrum screening against various cancer cell lines, such as those for breast, lung, and colon cancer, to identify any cytotoxic effects. srrjournals.comnih.gov Subsequent studies could then delve into specific molecular targets. For instance, many pyrazole-containing compounds are known to be potent kinase inhibitors. nih.govnih.govacs.org Therefore, investigating the inhibitory activity of this compound against a panel of kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), could reveal its potential as a targeted cancer therapeutic. nih.govresearchgate.net

Furthermore, the anti-inflammatory potential of the compound could be explored through assays measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Mechanistic studies could involve investigating its effects on signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.

| Potential Biological Target | Rationale for Investigation | Suggested In Vitro Assays |

| Kinases (e.g., CDKs, EGFR, VEGFR) | Many pyrazole derivatives are known kinase inhibitors with anticancer activity. nih.govnih.govacs.orgnih.govresearchgate.net | Kinase inhibition assays, cell proliferation assays (e.g., MTT, SRB), apoptosis assays (e.g., flow cytometry). |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Phenolic and pyrazole moieties are found in known anti-inflammatory agents. nih.gov | Enzyme inhibition assays, measurement of prostaglandin (B15479496) and leukotriene production. |

| Microbial Enzymes (e.g., DNA gyrase) | The pyrazole nucleus is present in various antimicrobial compounds. biointerfaceresearch.com | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi, specific enzyme inhibition assays. |

| DNA Intercalation/Binding | Some pyrazole derivatives have shown the ability to bind to DNA. nih.gov | DNA binding studies (e.g., UV-Vis titration, fluorescence quenching), molecular docking. |

Development of Hybrid Material Systems Incorporating the Pyrazole-Phenol Moiety

The unique structure of this compound makes it an attractive building block for the development of novel hybrid material systems. The pyrazole ring can act as a versatile ligand for the coordination of metal ions, while the phenol (B47542) group offers a site for further functionalization or hydrogen bonding interactions.

Future research could focus on the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound as a ligand. asu.eduresearchgate.net These materials could have applications in gas storage and separation, catalysis, and sensing. researchgate.netdigitellinc.comrsc.org The porous nature of MOFs, combined with the specific chemical environment created by the pyrazole-phenol ligand, could lead to materials with high selectivity for certain gases or pollutants. researchgate.net

Another avenue of exploration is the incorporation of this moiety into polymers. This could be achieved by polymerizing derivatives of the compound or by grafting it onto existing polymer backbones. The resulting materials could exhibit enhanced thermal stability, altered solubility, or novel photophysical properties.

Application of Advanced Computational Methodologies for Predictive Modeling and Design

Advanced computational methodologies will be instrumental in guiding the future research and development of this compound and its analogs. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts. nih.govssrn.com Molecular docking studies can be used to predict the binding modes of the compound with various biological targets, providing insights into its potential mechanism of action. biointerfaceresearch.comresearchgate.netnih.gov

Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com This information is crucial for designing derivatives with optimized properties for specific applications. Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between the compound and its biological target, offering a deeper understanding of the binding process. eurasianjournals.com

| Computational Method | Application in Research | Expected Outcome |

| QSAR Modeling | Predict the biological activity of new derivatives. nih.govssrn.com | Identification of structural features that correlate with high activity, guiding the design of more potent compounds. |

| Molecular Docking | Predict the binding mode and affinity to biological targets. biointerfaceresearch.comresearchgate.netnih.gov | Elucidation of potential mechanisms of action and identification of key interactions for optimization. |

| Density Functional Theory (DFT) | Investigate electronic structure, reactivity, and spectroscopic properties. eurasianjournals.com | Understanding of the fundamental properties of the molecule to guide the design of derivatives with desired characteristics. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and interactions with biological targets. eurasianjournals.com | Detailed insights into the stability of the ligand-protein complex and the thermodynamics of binding. |

Investigation into Photophysical Properties and Optoelectronic Potential

The conjugated system formed by the pyrazole and phenol rings suggests that this compound may possess interesting photophysical properties. mdpi.com Future research should include a thorough investigation of its absorption and emission characteristics in various solvents to assess any solvatochromic behavior. rsc.org The determination of its fluorescence quantum yield and lifetime will be crucial in evaluating its potential as a fluorescent probe or sensor. nih.govnih.gov

Derivatives of this compound could be designed to act as chemosensors for the detection of metal ions or anions. nih.govrsc.orgnih.govsemanticscholar.org The pyrazole nitrogen atoms can act as coordination sites, and the phenol group can participate in hydrogen bonding, making the molecule sensitive to its chemical environment. Modifications to the pyrazole or phenol rings could be used to tune the selectivity and sensitivity of these sensors.

Furthermore, the potential of this compound and its derivatives in optoelectronic applications, such as organic light-emitting diodes (OLEDs), should be explored. researchgate.netresearchgate.netmdpi.com The ability to tune the electronic properties through chemical modification makes pyrazole-based compounds promising candidates for the development of new materials for organic electronics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)phenol?

- Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or ketones, followed by functionalization. For example, Mannich reactions (using formaldehyde and secondary amines) are effective for introducing substituents to the pyrazole ring. Evidence from similar pyrazole-phenol systems shows that microwave-assisted synthesis can improve reaction efficiency and yield . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Structural verification using -NMR and -NMR to confirm methyl group positions and phenol linkage .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a combination of:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., phenol OH∙∙∙N pyrazole motifs) .

- Spectroscopy : FTIR for phenolic O–H stretching (~3200–3500 cm) and pyrazole ring vibrations. UV-Vis to assess π→π* transitions in the aromatic system .

- Computational methods : DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Answer : The compound is polar due to the phenol and pyrazole moieties. Test solubility in DMSO, methanol, and DCM. Stability studies should monitor degradation under UV light, varying pH (e.g., 2–12), and elevated temperatures (25–60°C) using HPLC-PDA. For phenolic derivatives, buffered solutions (pH 7.4) are critical to prevent oxidation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

- Answer : Contradictions often arise from assay conditions or impurity profiles. Address this by:

- Reproducibility checks : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin).

- Purity validation : Use LC-MS to confirm >95% purity and rule out byproducts (e.g., oxidized phenol derivatives) .

- Mechanistic studies : Perform kinase inhibition profiling or molecular docking to identify off-target effects .